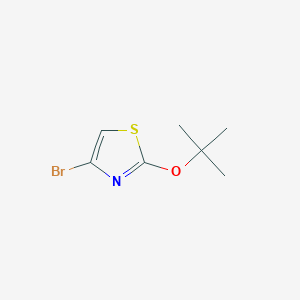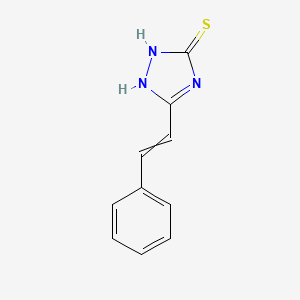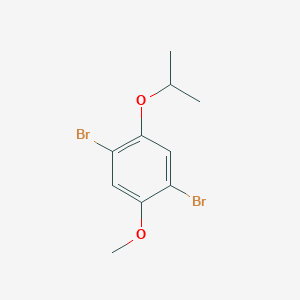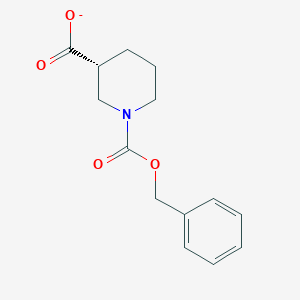![molecular formula C35H24F2N4 B14118293 9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole](/img/structure/B14118293.png)
9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole is a complex organic compound that has garnered significant attention in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and efficient photophysical characteristics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.
Introduction of the Carbazole Moiety: The carbazole moiety is introduced through a Suzuki coupling reaction, where the triazine core is coupled with a boronic acid derivative of carbazole.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic aromatic substitution reactions are common, especially for introducing various functional groups onto the phenyl rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction can produce fully hydrogenated carbazole derivatives .
科学的研究の応用
9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole has a wide range of applications in scientific research:
Organic Electronics: It is extensively used in the development of OLEDs due to its high thermal stability and efficient electroluminescent properties
Photovoltaics: The compound is also explored for use in organic photovoltaic cells as a donor material.
Biological Imaging: Its fluorescent properties make it suitable for use in biological imaging and as a probe in various biochemical assays
作用機序
The mechanism of action of 9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole primarily involves its ability to act as an efficient electron donor and acceptor. This dual functionality allows it to facilitate charge transfer processes in OLEDs and other electronic devices. The molecular targets include various electron transport layers and emissive layers in these devices .
類似化合物との比較
Similar Compounds
- 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9′,9′-dimethyl-9′H-spiro[fluorene-9,5′-quinolino[3,2,1-de]acridine]
- 3′-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene]
Uniqueness
What sets 9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole apart from similar compounds is its enhanced thermal stability and higher photoluminescent efficiency. These properties make it particularly suitable for high-performance OLED applications .
特性
分子式 |
C35H24F2N4 |
|---|---|
分子量 |
538.6 g/mol |
IUPAC名 |
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole |
InChI |
InChI=1S/C35H24F2N4/c1-21-13-15-30-26(17-21)27-18-22(2)14-16-31(27)41(30)32-28(36)19-25(20-29(32)37)35-39-33(23-9-5-3-6-10-23)38-34(40-35)24-11-7-4-8-12-24/h3-20H,1-2H3 |
InChIキー |
VBGUDKIWAZXPHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C=C(C=C4F)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118218.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14118222.png)
![2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid](/img/structure/B14118235.png)
![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(4-(ethylsulfonyl)benzamide)](/img/structure/B14118242.png)
![1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B14118258.png)

![3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14118277.png)
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14118280.png)
![3-(tert-Butyl)-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14118285.png)




